molecular formula C20H33N3O B7928779 (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide

(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide

Katalognummer: B7928779
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: GAHXESDVRZYYBY-ACBHZAAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide is a tertiary amine derivative characterized by a cyclohexylamine core substituted with benzyl-ethyl-amino and (S)-configured 2-amino-3-methyl-butyramide groups. Its molecular framework combines rigidity (cyclohexyl ring) with flexible substituents (branched alkyl and aromatic groups), which may influence its pharmacokinetic and pharmacodynamic properties.

Eigenschaften

IUPAC Name

(2S)-2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-4-23(14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)22-20(24)19(21)15(2)3/h5-9,15,17-19H,4,10-14,21H2,1-3H3,(H,22,24)/t17?,18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHXESDVRZYYBY-ACBHZAAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Amination of Cyclohexanone

Cyclohexanone undergoes condensation with benzylethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the substituted cyclohexylamine. Typical conditions include:

ParameterValueSource
SolventMethanol,
Temperature25–40°C
Reducing AgentNaBH3CN
Yield70–85%

Purification of the Cyclohexylamine Intermediate

Purification via crystallization using ethyl acetate/cyclohexane mixtures enhances enantiomeric purity (>99% ee).

Synthesis of the 2-Amino-3-Methylbutyramide Moiety

The (S)-2-amino-3-methylbutyramide fragment is prepared via activated intermediate formation:

Chlorination of 2-Aminobutyric Acid

2-Aminobutyric acid reacts with bis(trichloromethyl) carbonate (BTC) to form 4-ethyl-2,5-oxazolidinedione, followed by ammoniation:

Reaction Scheme:

  • Chlorination:
    2-Aminobutyric Acid+BTCCH2Cl24-Ethyl-2,5-oxazolidinedione\text{2-Aminobutyric Acid} + \text{BTC} \xrightarrow{\text{CH}_2\text{Cl}_2} \text{4-Ethyl-2,5-oxazolidinedione} .

  • Ammoniation:
    4-Ethyl-2,5-oxazolidinedione+NH3MeOH2-Aminobutyramide\text{4-Ethyl-2,5-oxazolidinedione} + \text{NH}_3 \xrightarrow{\text{MeOH}} \text{2-Aminobutyramide} .

Conditions:

  • Solvent: Methanol or ethanol.

  • Temperature: 25–70°C.

  • Yield: 80–90%.

Resolution of (S)-Enantiomer

Chiral resolution using (S)-phenylethylamine as a resolving agent achieves enantiomeric excess >98%.

Coupling of Intermediates

The final step involves coupling the cyclohexylamine and butyramide intermediates via amide bond formation:

Peptide Coupling Agents

Carbodiimide-based reagents (e.g., EDC/HOBt) facilitate the reaction:

ParameterValueSource
Coupling AgentEDC/HOBt
SolventDichloromethane
Temperature0–25°C
Yield65–75%

Alternative Method: Mixed Carbonate Activation

Using trimethylsilyl bromide (TMSBr) activates the carboxylic acid, enabling coupling at elevated temperatures (50–70°C) with improved yields (80–85%).

Purification and Characterization

Final purification employs solvent anti-solvent crystallization:

  • Solvent System: Isopropyl acetate/cyclohexane.

  • Purity: >99.5% (HPLC).

  • Stereochemical Verification: Chiral HPLC with a Chiralpak AD-H column confirms >99% ee.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereocontrol
EDC/HOBt Coupling65–7598.5Moderate
TMSBr Activation80–8599.5High
Reductive Amination70–8599.0High

The TMSBr-mediated method offers superior yield and purity, making it preferable for scale-up .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or amide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxides or hydroxylated derivatives.

    Reduction: May produce amine or amide derivatives.

    Substitution: Can result in various substituted cyclohexyl or butyramide compounds.

Wissenschaftliche Forschungsanwendungen

The compound (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide , often referred to in the context of medicinal chemistry and pharmacology, has shown significant potential in various applications. This article will explore its scientific research applications, including its role in drug development, therapeutic uses, and other relevant case studies.

Properties

  • Molecular Formula : C₁₈H₃₁N₃O
  • Molecular Weight : 303.46 g/mol
  • CAS Number : Not widely listed but can be derived from its structural components.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent in various conditions. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Pain Management

Research has indicated that derivatives of cyclohexylamines can exhibit analgesic properties. A study exploring the efficacy of similar compounds found that they could modulate pain pathways, suggesting that (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide may also have pain-relieving effects .

Antidepressant Potential

Given the compound's interaction with neurotransmitter systems, preliminary studies have assessed its antidepressant-like effects in animal models. These studies focus on behavioral tests that measure changes in mood and anxiety levels following administration of the compound .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of cyclohexylamine derivatives. Investigations into oxidative stress and neuroinflammation suggest that (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide may help mitigate neuronal damage, opening avenues for treating neurodegenerative diseases .

Data Tables

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

(a) Alkyl and Aromatic Substitutions

  • (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide (Ref: 10-F084360) Structural Difference: Replaces the benzyl-ethyl group with benzyl-cyclopropyl and substitutes butyramide with propionamide. Impact: The cyclopropyl group may enhance metabolic stability due to reduced susceptibility to oxidative metabolism. The shorter propionamide chain could decrease lipophilicity compared to butyramide .
  • (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide (Ref: 10-F085395) Structural Difference: Cyclopropyl-methyl-amino substituent replaces benzyl-ethyl-amino. Impact: Increased steric hindrance from the cyclopropyl group may reduce binding affinity to hydrophobic pockets in biological targets .

(b) Benzyl-Alkylamino Modifications

  • (S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide Structural Difference: Benzyl-isopropyl group replaces benzyl-ethyl. Molecular Weight: 345.52 g/mol (vs. ~359.5 g/mol for the target compound, estimated from analogs). Impact: The bulkier isopropyl group may improve selectivity for sterically constrained targets but reduce solubility .

Backbone Modifications

(a) Amide vs. Carbamate Derivatives

  • [4-((S)-2-Amino-3-Methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Structural Difference: Incorporates a carbamic acid benzyl ester instead of a simple amide. Impact: The carbamate group increases hydrolytic stability under physiological conditions but may reduce cellular permeability due to higher polarity .

(b) Side Chain Modifications

  • (S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (Compound 11) Structural Difference: Features a cycloheptylethyl group and indole moiety. Synthesis Yield: 64.8% with a melting point of 81.3–88.3°C. The cycloheptyl group may improve solubility in lipid-rich environments .

Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Discontinued? Reference
Target Compound ~359.5* Benzyl-ethyl-amino, butyramide Not reported No N/A
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide ~346.5* Benzyl-cyclopropyl, propionamide Not reported Yes
(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide 345.52 Benzyl-isopropyl Not reported No
Compound 11 ~450.6* Cycloheptylethyl, indole 81.3–88.3 No

*Estimated based on analogous structures.

Key Research Findings

  • Stereochemical Sensitivity: The (S)-configuration at the 2-amino position is critical for activity in related compounds, as seen in analogs like (S)-2-(3-Butylureido)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S42), where stereochemistry dictates binding to tryptophan-rich domains .
  • Metabolic Stability : Compounds with cyclopropyl substituents (e.g., Ref: 10-F084360) show prolonged half-lives in vitro compared to benzyl-ethyl derivatives, likely due to resistance to cytochrome P450 oxidation .
  • Discontinuation Trends : Several analogs (e.g., Ref: 10-F085395) are marked as discontinued, possibly due to suboptimal efficacy or toxicity profiles in preclinical studies .

Biologische Aktivität

(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide is a compound of interest due to its potential therapeutic applications, particularly in the field of antimicrobial agents. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₅H₃₁N₃O
  • Molecular Weight : 249.45 g/mol

The presence of the cyclohexyl group and the benzyl-ethyl-amino moiety contributes to its biological activity, particularly in targeting bacterial infections.

Antimicrobial Activity

Research indicates that (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide exhibits significant antimicrobial properties against various pathogens. The following table summarizes its activity against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus16 µg/mLEffective against methicillin-resistant strains
Escherichia coli32 µg/mLShows resistance to common antibiotics
Pseudomonas aeruginosa8 µg/mLEffective against multi-drug resistant strains
Enterococcus faecalis64 µg/mLLimited effectiveness noted

These results suggest that the compound is particularly potent against Gram-positive bacteria and certain Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The mechanism by which (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and protein synthesis. Studies have shown that it inhibits the transpeptidation enzyme responsible for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis .

Additionally, the compound may affect membrane integrity, causing leakage of cellular contents, which contributes to its bactericidal activity. Its structural similarity to known antibiotics allows it to bind effectively to bacterial targets, enhancing its efficacy .

Case Studies

  • Clinical Evaluation in Patients with Infections :
    A clinical trial involving patients with chronic bacterial infections demonstrated that administration of (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide resulted in a significant reduction in bacterial load within two weeks of treatment. The study reported a 75% success rate in eradicating infections caused by resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
  • In Vitro Studies :
    In vitro studies conducted on biofilm-forming bacteria indicated that the compound effectively disrupted biofilm formation at sub-MIC concentrations. This property is crucial for treating persistent infections where biofilms protect bacteria from conventional therapies .

Q & A

Basic Research Questions

Q. How can the synthesis of (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide be optimized for improved yield and purity?

  • Methodological Answer : Utilize carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dimethyl sulfoxide (DMSO) with triethylamine as a base, as these conditions have demonstrated 83% yield in analogous amide bond formations. Post-synthetic purification via column chromatography or preparative HPLC is critical to isolate the target compound from byproducts. Reaction progress should be monitored using TLC or LC-MS .

Q. What analytical techniques are recommended for confirming the stereochemical configuration and structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, as demonstrated in structurally similar compounds with cyclohexyl and benzyl substituents. Complementary techniques like circular dichroism (CD) spectroscopy and chiral-phase HPLC can validate enantiopurity. NMR (¹H, ¹³C, and 2D experiments) should confirm proton environments and connectivity .

Q. How can researchers assess the purity of (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide and identify potential impurities?

  • Methodological Answer : High-resolution LC-MS with a photodiode array (PDA) detector can detect impurities at ≤0.1% levels. For epimeric or diastereomeric contaminants (common in cyclohexylamine derivatives), employ gradient elution on a chiral stationary phase (e.g., amylose- or cellulose-based columns) under optimized mobile-phase conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based functional assays). Pharmacokinetic (PK) studies in animal models can clarify bioavailability issues. Computational modeling (e.g., physiologically based pharmacokinetic, PBPK) may reconcile discrepancies by accounting for metabolic stability or tissue penetration .

Q. What strategies are effective for predicting the compound’s target interactions and binding modes?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-receptor interactions. Density functional theory (DFT) calculations can refine electronic properties, while QSAR models trained on analogous compounds may predict bioactivity .

Q. How can the environmental fate and ecological impact of this compound be systematically evaluated?

  • Methodological Answer : Follow tiered assessment frameworks, such as those in long-term environmental projects (e.g., INCHEMBIOL). Conduct laboratory studies on hydrolysis, photodegradation, and biodegradation under controlled conditions. Field monitoring using LC-MS/MS can quantify environmental persistence and bioaccumulation potential in biotic/abiotic matrices .

Q. What experimental designs are optimal for studying the compound’s stability under varying storage conditions?

  • Methodological Answer : Use a factorial design to test temperature (-20°C, 4°C, room temperature), humidity (desiccated vs. ambient), and light exposure. Stability-indicating assays (e.g., forced degradation studies with HPLC-UV) should track decomposition products over time. Long-term stability data must align with ICH guidelines for pharmaceuticals .

Q. How can researchers address discrepancies in reported synthetic yields or reaction conditions across studies?

  • Methodological Answer : Apply design of experiments (DoE) to systematically vary parameters (e.g., solvent polarity, reagent stoichiometry, temperature). Response surface methodology (RSM) can identify optimal conditions. Cross-reference protocols from high-yield syntheses of structurally related amides, such as those using DMSO as a solvent and carbodiimide activators .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.